Sulfure de tantale (TaS2)

Vue d'ensemble

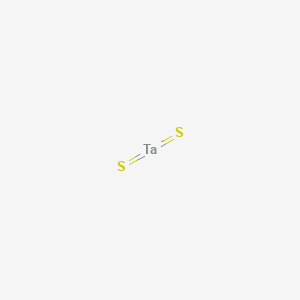

Description

Tantalum sulfide is an inorganic compound with the chemical formula TaS₂. It is a layered compound with three-coordinate sulfide centers and trigonal prismatic or octahedral metal centers . Tantalum sulfide is structurally similar to molybdenum disulfide and numerous other transition metal dichalcogenides . It has three polymorphs: 1T-TaS₂, 2H-TaS₂, and 3R-TaS₂, representing trigonal, hexagonal, and rhombohedral structures, respectively .

Applications De Recherche Scientifique

Tantalum sulfide has attracted significant attention in scientific research due to its unique optical and electrical properties . Some of its applications include:

Electronic Devices: Tantalum sulfide is used in the development of electronic devices due to its tunable band gap and strong photoluminescence.

Energy Storage: Tantalum sulfide is used in energy storage applications, such as batteries and supercapacitors.

Catalysis: Tantalum sulfide is used as a catalyst in various chemical reactions.

Bio-imaging and Biosensing: Tantalum sulfide is used in bio-imaging and biosensing applications due to its strong photoluminescence and biocompatibility.

Mécanisme D'action

Target of Action

Tantalum Sulfide (TaS2) is an inorganic compound that is a layered compound with three-coordinate sulfide centers and trigonal prismatic or octahedral metal centers . It is structurally similar to molybdenum disulfide (MoS2), and numerous other transition metal dichalcogenides . The primary targets of Tantalum Sulfide (TaS2) are these metal centers.

Mode of Action

The mode of action of Tantalum Sulfide (TaS2) involves its interaction with these metal centers. It exhibits a series of charge-density-wave (CDW) phase transitions from 550 K to 50 K . It is unusual amongst them in showing a low-temperature insulating state below 200 K, which is believed to arise from electron correlations, similar to many oxides . The insulating state is commonly attributed to a Mott state .

Pharmacokinetics

It is known that tantalum sulfide (tas2) is insoluble in water , which may impact its bioavailability.

Result of Action

The result of the action of Tantalum Sulfide (TaS2) is the modulation of electronic properties through phase transition induced at low temperature . This property is of interest for next-generation electronic applications .

Action Environment

The action of Tantalum Sulfide (TaS2) is influenced by environmental factors such as temperature. For instance, when cooling down to 550K, 1T-TaS2 transitions from metallic to ICCDW, then the material achieves NCCDW when cooling below 350K, and finally entering CCDW below 180K . If the temperature change is achieved by raising the temperature, another phase could appear between the ccdw phase and the nccdw phase .

Analyse Biochimique

Biochemical Properties

Currently, there is limited information available on the role of Tantalum Sulfide (TaS2) in biochemical reactions. It has been used in the development of biosensors due to its unique optical properties

Cellular Effects

It has been used in the development of a biosensor that utilizes the Kretschman configuration for Long Range Surface Plasmon Resonance (LRSPR)

Molecular Mechanism

It is known that TaS2 exhibits a series of charge-density-wave (CDW) phase transitions from 550 K to 50 K . The insulating state is commonly attributed to a Mott state

Temporal Effects in Laboratory Settings

It is known that TaS2 exhibits a series of charge-density-wave (CDW) phase transitions from 550 K to 50 K . The phase transition of 1T-TaS2 could be achieved via temperature difference .

Metabolic Pathways

It is known that TaS2 can be prepared by reaction of powdered tantalum and sulfur at 900 °C

Méthodes De Préparation

Tantalum sulfide can be synthesized by reacting powdered tantalum with sulfur at approximately 900°C . The compound is purified and crystallized by chemical vapor transport using iodine as the transporting agent . The reaction can be represented as follows:

TaS2+2I2↔TaI4+2S

Additionally, tantalum sulfide quantum dots can be prepared using a top-down method involving ultrasonic liquid phase exfoliation . This method produces high-quality tantalum sulfide quantum dots with unique optical properties .

Analyse Des Réactions Chimiques

Tantalum sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Tantalum sulfide can be oxidized to form tantalum oxide and sulfur dioxide.

Reduction: Tantalum sulfide can be reduced using hydrogen gas to form tantalum metal and hydrogen sulfide.

Substitution: Tantalum sulfide can undergo substitution reactions with halogens to form tantalum halides and sulfur.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Tantalum sulfide is structurally similar to other transition metal dichalcogenides, such as molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂) . These compounds share similar layered structures and exhibit unique optical and electrical properties. tantalum sulfide is unique in its ability to undergo multiple CDW phase transitions and exhibit a low-temperature insulating state .

Similar Compounds

- Molybdenum disulfide (MoS₂)

- Tungsten disulfide (WS₂)

- Tantalum telluride (TaTe₂)

- Tantalum diselenide (TaSe₂)

Propriétés

IUPAC Name |

bis(sulfanylidene)tantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWYJKSBSAKOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ta]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065260 | |

| Record name | Tantalum sulfide (TaS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [HSDB] Black powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |

| Record name | Tantalum sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12143-72-5 | |

| Record name | Tantalum sulfide (TaS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12143-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum sulfide (TaS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum sulfide (TaS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum sulfide (TaS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes tantalum sulfide (TaS2) suitable for photothermal therapy, and what are its advantages in this field?

A1: Tantalum sulfide (TaS2) nanosheets demonstrate efficient near-infrared (NIR) light-to-heat conversion, making them suitable for photothermal therapy. [] This material exhibits a high photothermal conversion efficiency of 39%, indicating its ability to effectively convert NIR light into heat energy. [] Furthermore, tantalum (Ta) is recognized for its biocompatibility, eliciting minimal adverse biological responses in both its oxidized and reduced forms. [] This biocompatibility makes TaS2 nanosheets promising candidates for biomedical applications, minimizing potential negative effects within biological systems.

Q2: How does strain engineering impact the properties of tantalum sulfide (TaS2) at the atomic level?

A2: Strain engineering provides a method for fine-tuning the properties of two-dimensional (2D) materials like TaS2. [] Applying controlled external strain can manipulate the optical and electronic properties of these materials. Studies have demonstrated strain-induced lattice vibration modulation in mono- and few-layer TaS2. [] Specifically, the Raman modes E1g and E12g exhibit sensitivity to strain, with E1g intensity increasing and E12g decreasing under compressive strain. [] This opposing shift in intensities is attributed to the interplay between strain-induced changes in electron-phonon interlayer coupling and potential modifications in intralayer transport caused by stacking effects. []

Q3: Can you elaborate on the applications of tantalum sulfide (TaS2) nanosheets beyond photothermal therapy?

A4: Tantalum sulfide (TaS2) nanosheets possess several characteristics that make them suitable for various applications besides photothermal therapy. They exhibit a high drug loading capacity (177% by weight) and enable controlled drug release, triggered by NIR light and moderately acidic pH environments. [] This makes them suitable for targeted drug delivery systems, particularly in cancer treatment where the tumor microenvironment tends to be acidic. Additionally, their ability to accumulate in tumors, enhanced by heat-induced vascular permeability, further strengthens their potential in targeted therapies. [] Lastly, TaS2 nanosheets show comparable CT imaging contrast efficiency to clinically used iobitridol, highlighting their potential as a contrast agent for computed tomography imaging. []

Q4: How have organometallic compounds been used in the study of tantalum sulfide (TaS2)?

A5: Organometallic compounds have been employed to create intercalation compounds with layered transition metal dichalcogenides, including tantalum sulfide (TaS2). [] This intercalation process involves inserting the organometallic compound between the layers of the TaS2 structure, potentially modifying its properties and opening avenues for new applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.